3-ethyl-2-methylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-3-8-5-4-6-9(10)7(8)2/h4-6,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFJPARIJHUGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00149983 | |
| Record name | 3-Ethyl-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00149983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-73-5 | |
| Record name | 3-Ethyl-2-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-o-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00149983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethyl-o-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-Ethyl-o-cresol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMU9T63UW8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Derivatization Strategies for 3 Ethyl 2 Methylphenol
Novel Approaches in 3-Ethyl-2-methylphenol Synthesis
Modern synthetic chemistry emphasizes the development of more efficient, selective, and sustainable methods. This includes the use of advanced catalytic systems and the application of green chemistry principles.
Catalytic methods can offer high efficiency and selectivity in the synthesis of alkylphenols. Research has focused on developing catalysts that can direct alkylation or perform isomerization and deoxygenation from readily available feedstocks.
One innovative approach involves the catalytic conversion of lignin-derived phenols. For example, a patented process describes the production of 3-alkylphenols from 4-alkyl-2-hydroxyphenols (which can be obtained from lignin (B12514952) depolymerization) using a redox catalyst in the presence of a hydrogen donor. google.com This process involves hydrodeoxygenation and isomerization.
| Catalyst System | Support | Metal Loading | Temperature Range (°C) | Hydrogen Pressure (bar) |
| Noble Metal (Pt, Ru) | TiO₂ (Anatase) | 0.5 - 6 wt% | 200 - 400 | 0.5 - 100 |
| Base Metal (Ni, Cu) | TiO₂ (Anatase) | 0.5 - 6 wt% | 200 - 400 | 0.5 - 100 |
Additionally, aluminum phenoxide catalysts have been developed for the selective ortho-alkylation of phenols. kyoto-u.ac.jp For instance, reacting o-cresol with an alkene in the presence of an aluminum (III) o-cresoxide catalyst can promote alkylation exclusively at the C6 position. While this demonstrates the potential of catalytic ortho-alkylation, achieving substitution at the C3 position remains a challenge addressed by other methods. The development of catalysts that can perform C-H activation at specific, electronically disfavored positions is an active area of research.
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. epa.gov Applying these principles to the synthesis of this compound involves optimizing every step to enhance sustainability. nih.gov
The 12 Principles of Green Chemistry provide a framework for this approach: mit.edu
Waste Prevention: Designing syntheses with high atom economy, such as catalytic C-H activation, which avoids the use of protecting groups and stoichiometric reagents.
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. DoM, while selective, can have lower atom economy due to the use of protecting groups and strong bases.
Less Hazardous Chemical Syntheses: Using non-toxic reagents and generating benign byproducts.
Designing Safer Chemicals: The target molecule itself is the focus.
Safer Solvents and Auxiliaries: Replacing hazardous organic solvents (e.g., chlorinated solvents, ether) with greener alternatives like water, bio-based solvents (e.g., 2-methyltetrahydrofuran), or supercritical fluids. chemistryjournals.netjddhs.com
Design for Energy Efficiency: Using energy-efficient methods like microwave-assisted or flow chemistry to reduce reaction times and energy consumption compared to conventional heating. jddhs.com
Use of Renewable Feedstocks: Employing starting materials derived from renewable sources, such as lignin, to synthesize phenolic compounds. google.com
Reduce Derivatives: Avoiding unnecessary protection/deprotection steps, which add to the step count and generate waste. mit.edu
Catalysis: Using catalytic reagents in small amounts is superior to stoichiometric reagents. epa.gov
Design for Degradation: Designing the product to break down into innocuous substances after its use.
Real-time Analysis for Pollution Prevention: Monitoring reactions in real-time to prevent the formation of byproducts.
Inherently Safer Chemistry for Accident Prevention: Choosing reagents and conditions that minimize the potential for chemical accidents.
A greener synthesis of this compound could involve a catalytic route starting from a bio-based precursor, conducted in a safe solvent under energy-efficient conditions.
| Synthetic Step | Traditional Approach | Green Chemistry Approach |
| Solvent | Diethyl ether, Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF), Water |
| Reagents | Stoichiometric strong bases (e.g., n-BuLi) | Recyclable catalysts, biocatalysis |
| Energy Input | Conventional heating (oil bath) | Microwave irradiation, flow reactor |
| Starting Material | Petroleum-based phenols | Lignin-derived catechols |
Chemoenzymatic Synthetic Routes
The application of enzymes in organic synthesis offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and a reduced environmental footprint. While specific chemoenzymatic routes for the synthesis of this compound are not extensively documented in the current scientific literature, the principles of biocatalysis can be applied to devise potential synthetic pathways.
One plausible, though not yet reported, chemoenzymatic approach could involve the enzymatic alkylation of a suitable phenolic precursor. For instance, enzymes such as Friedel-Crafts acylases or alkyltransferases could potentially be employed to introduce the ethyl group at the C3 position of 2-methylphenol (o-cresol). This would require the use of a suitable ethylating agent and an enzyme capable of catalyzing the reaction with high regioselectivity.
Another hypothetical chemoenzymatic strategy could involve the use of microorganisms or isolated enzymes to perform specific transformations on a pre-existing carbon skeleton. For example, a microbial hydroxylation of a substituted ethylbenzene derivative could be envisioned, followed by enzymatic methylation. However, the development of such a process would necessitate significant research to identify or engineer enzymes with the desired activity and selectivity for the this compound scaffold.
A known chemical synthesis for this compound involves the reaction of p-methylphenol with ethanol in the presence of an acidic catalyst. The product is then isolated by distillation . This method, while effective, is a conventional chemical synthesis and does not involve an enzymatic step.
Synthesis of this compound Derivatives and Analogues
The presence of a hydroxyl group and a substituted aromatic ring in this compound provides multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives and analogues with potentially novel properties.
The hydroxyl group of this compound is a primary target for functional group derivatization. Standard reactions for phenols can be readily applied to synthesize various derivatives.
Etherification: The phenolic hydroxyl group can be converted into an ether linkage via Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a suitable base to form the phenoxide, followed by reaction with an alkyl halide. This strategy can be used to introduce a variety of alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule.
Esterification: Reaction of this compound with acyl chlorides or acid anhydrides in the presence of a base leads to the formation of the corresponding esters. This is a common strategy to mask the phenolic hydroxyl group or to introduce new functional groups.
O-Alkylation and C-Alkylation: While O-alkylation is more common, C-alkylation of the aromatic ring can also be achieved under specific conditions, leading to the introduction of additional alkyl groups on the benzene (B151609) ring.
Table 1: Potential Functional Group Derivatives of this compound
| Derivative Type | General Structure | Reagents and Conditions |
|---|---|---|
| Ether | R-O-Ar | R-X (alkyl halide), Base (e.g., NaH, K2CO3) |
| Ester | R-C(=O)-O-Ar | R-COCl or (RCO)2O, Base (e.g., Pyridine) |
| Silyl Ether | R3Si-O-Ar | R3SiCl, Base (e.g., Triethylamine) |
(Where Ar represents the 3-ethyl-2-methylphenyl group)
The this compound scaffold can serve as a starting material for the synthesis of various heterocyclic compounds. These transformations often involve reactions at both the hydroxyl group and the aromatic ring.
Benzofuran Synthesis: Substituted phenols can be used to synthesize benzofurans, which are important heterocyclic motifs in many biologically active compounds. One common strategy involves the reaction of the phenol with α-haloketones followed by intramolecular cyclization nih.gov. In the case of this compound, this would lead to the formation of a polysubstituted benzofuran. Another approach is the palladium-catalyzed oxidative annulation of in situ generated o-cinnamyl phenols, which can be formed via Friedel-Crafts alkylation of the phenol with cinnamyl alcohols nih.gov.
Benzoxazine Synthesis: Benzoxazines are a class of heterocyclic compounds that can be synthesized from a phenolic compound, a primary amine, and formaldehyde through a Mannich-type condensation reaction nih.govrsc.orgacs.org. The ortho position to the hydroxyl group in this compound is available for this reaction, which would result in the formation of a substituted dihydro-1,3-benzoxazine ring fused to the phenol. The properties of the resulting benzoxazine can be tailored by the choice of the primary amine.
Table 2: Potential Heterocyclic Derivatives from this compound
| Heterocycle | General Synthetic Strategy | Potential Reactants for this compound |
|---|---|---|
| Benzofuran | Reaction with α-haloketone and cyclization | α-halo ketones |
| Benzofuran | Friedel-Crafts alkylation with cinnamyl alcohol followed by oxidative cyclization | Cinnamyl alcohol, Pd(II) catalyst |
Phenolic compounds are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties eurekaselect.com. The synthesis of analogues of this compound is a strategy to explore and potentially enhance these biological activities.
The derivatization strategies mentioned above can be employed to create a library of compounds for biological screening. For example, the introduction of different functional groups via ether or ester linkages can modulate the lipophilicity and electronic properties of the molecule, which can in turn affect its biological activity.
Furthermore, the incorporation of heterocyclic rings, such as benzofurans or other heterocycles known for their pharmacological properties, onto the this compound scaffold could lead to the discovery of new bioactive molecules . The synthesis of such analogues would be guided by structure-activity relationship (SAR) studies of known bioactive phenols. For instance, creating derivatives that mimic the structure of known biologically active phenols could be a promising approach nih.govresearchgate.net. While specific biologically active analogues of this compound are not widely reported, the general principles of medicinal chemistry suggest that modifications to its structure could lead to compounds with interesting therapeutic potential.
Computational and Theoretical Investigations of 3 Ethyl 2 Methylphenol
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions. researchgate.net By employing quantum chemical methods, researchers can model reaction pathways, identify intermediate structures, and determine the energetics involved, offering a detailed, atom-by-atom view of the transformation process. mdpi.com This is particularly important for understanding the reactivity of alkylphenols like 3-ethyl-2-methylphenol in various chemical environments.
A key aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. nih.gov Computational methods, such as Density Functional Theory (DFT), are powerful tools for locating and analyzing these fleeting structures. researchgate.netrsc.org For transformations involving this compound, transition state analysis can reveal the energy barriers for different potential reaction pathways, thereby predicting the most likely mechanism.
For instance, in the context of zeolite-catalyzed dealkylation of alkylphenols, a process related to the transformation of this compound, computational studies have explored various mechanistic possibilities. acs.org One proposed pathway involves the initial protonation of the aromatic ring to form a Wheland complex, followed by a concerted dealkylation step. acs.org The energy profile of such a reaction, including the activation energies of the transition states, can be calculated to understand the feasibility and kinetics of the process. acs.org
The analysis of the reaction path can be further refined by examining the changes in the reaction path direction and curvature, which helps to partition the mechanism into distinct phases: reactant preparation, chemical transformation at the transition state, and product formation. nih.gov This detailed analysis provides a deeper understanding of the structural and electronic changes occurring during the transformation of this compound.
Interactive Data Table: Illustrative Energy Barriers for Alkylphenol Transformations
| Transformation | Reactant(s) | Product(s) | Catalyst | Computational Method | Calculated Activation Energy (kcal/mol) |
| Dehydration & C-C Scission | Lignin (B12514952) Model | Phenol (B47542), Acetone (B3395972) | HY30 Zeolite | DFT | 27.2 (TS-1), 20.3 (TS-2), 13.1 (TS-3) |
| H-abstraction | Vanillin + CH3 radical | IM1 + Ethane | - | DFT | 37.8 |
| H-abstraction | IM4 + Methane | 4-hydroxybenzaldehyde + CH3 radical | - | DFT | 9.7 |
| H-abstraction | IM4 + Ethane | 4-hydroxybenzaldehyde + Ethyl radical | - | DFT | 10.0 |
Note: The data in this table is derived from computational studies on related alkylphenol and lignin model compounds and serves to illustrate the types of information obtained from transition state analysis. Specific data for this compound would require dedicated computational studies.
Computational modeling is extensively used to investigate catalytic processes involving alkylphenols. researchgate.net These studies provide insights into how catalysts influence reaction rates and selectivities, which is crucial for designing more efficient industrial processes. whiterose.ac.uk Advances in computational power have enabled the use of sophisticated models that can handle increasingly complex systems, moving from idealized conditions to more realistic operando models that account for temperature, pressure, and the chemical environment. rsc.orgcecam.org
In the context of alkylphenol chemistry, computational models have been applied to study a range of reactions, including:
Alkylation and Dealkylation: Zeolites are common catalysts for these reactions. acs.org DFT calculations can be used to model the interaction of alkylphenols with the active sites of zeolites, elucidating the mechanism of alkyl group transfer. acs.org Studies on similar systems, like the alkylation of benzene (B151609), provide a basis for understanding these processes. acs.org
Hydrogenation: The selective hydrogenation of alkylphenols to produce valuable chemicals is another area where computational modeling is applied. osti.gov For example, studies on the hydrogenation of p-cresol (B1678582) over a Pd/γ-Al2O3 catalyst have investigated the effects of temperature and hydrogen pressure on reaction conversion and selectivity. osti.gov
Oxidation: Biocatalytic systems, such as those employing P450 enzymes, can selectively oxidize the aliphatic C-H bonds in alkylphenols. pnas.org Computational analyses, including structural and bioinformatics approaches, can help understand the substrate flexibility and reaction selectivity of these enzymes. pnas.org
Depolymerization of Lignin: Alkylphenols are key products from the depolymerization of lignin, a complex biopolymer. rsc.org Computational studies, in conjunction with experimental work, can help to understand the reaction pathways involved in breaking down lignin into valuable monomers. rsc.orgnih.gov
Interactive Data Table: Catalytic Systems for Alkylphenol Transformations
| Catalytic Process | Alkylphenol Substrate | Catalyst | Key Findings from Computational/Experimental Studies |
| Dealkylation | 4-Ethylphenol (B45693), 4-n-Propylphenol | Zeolite | Different reactants exhibit varying reactivity; co-feeding steam prevents catalyst deactivation. acs.org |
| Hydrogenation | p-Cresol | Pd/γ-Al2O3 | Conversion increases with temperature and H2 concentration; selectivity to 4-methyl-cyclohexanone decreases at higher temperatures and H2 levels. osti.gov |
| Lignin Depolymerization | Kraft Lignin | NiMoP on various supports | The highest monomer yield was achieved with a SiO2 supported catalyst. rsc.org |
| C-H Oxidation | p-Ethylphenol, m-Ethylphenol | P450 Biocatalyst (CreJ) | The biocatalytic system shows high stereoselectivity, which is challenging for chemical oxidation. pnas.org |
These computational and theoretical investigations are fundamental to advancing our knowledge of the chemistry of this compound and other alkylphenols, paving the way for the development of new synthetic routes and more efficient catalytic processes.
Biological Activity Studies and Mechanistic Insights for 3 Ethyl 2 Methylphenol and Its Derivatives
Antimicrobial Efficacy and Underlying Mechanisms
Alkylphenols, as a class of compounds, are recognized for their antimicrobial properties. The primary mechanism of their antibacterial action is generally attributed to their interaction with the bacterial cell membrane, leading to a loss of integrity and function.
Bacterial Membrane Disruption
The antimicrobial action of phenolic compounds is often linked to their ability to disrupt the cytoplasmic membrane of bacteria. nih.gov This disruption leads to increased permeability, leakage of essential intracellular components such as ions and ATP, and dissipation of the proton motive force, which is crucial for cellular energy production. nih.gov The lipophilic nature of the alkyl groups on the phenol (B47542) ring facilitates the partitioning of the molecule into the lipid bilayer of the bacterial membrane. The hydroxyl group is believed to interact with the polar head groups of the phospholipids, while the alkyl chains intercalate into the hydrophobic core, thereby disorganizing the membrane structure. dtic.mil For instance, carvacrol, a structural isomer of 3-ethyl-2-methylphenol, has been shown to destabilize the cytoplasmic membrane and increase its fluidity. nih.gov While direct studies on this compound are limited, its structural similarity to other active alkylphenols suggests a comparable mechanism of action involving bacterial membrane disruption.
Antioxidant Potential and Radical Scavenging Mechanisms
Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.govrdd.edu.iq The antioxidant activity of this compound is primarily attributed to its phenolic hydroxyl group.
Hydrogen Atom Transfer (HAT) Pathways
The Hydrogen Atom Transfer (HAT) mechanism is a primary pathway through which phenolic antioxidants scavenge free radicals. nih.govresearchgate.net In this process, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. nih.gov The efficiency of the HAT mechanism is influenced by the bond dissociation enthalpy (BDE) of the O-H bond in the phenol. nih.gov Alkyl substituents on the aromatic ring, such as the ethyl and methyl groups in this compound, can influence the BDE. Electron-donating alkyl groups can lower the BDE, making the hydrogen atom more readily available for donation and thus enhancing antioxidant activity.
Single Electron Transfer (SET) Mechanisms
Another significant mechanism for the antioxidant action of phenols is Single Electron Transfer (SET). nih.govresearchgate.net In the SET mechanism, the phenolic compound donates a single electron to a free radical, forming a radical cation. researchgate.net This process is particularly relevant in polar solvents. The ease of electron donation is related to the ionization potential (IP) of the phenol. nih.gov Similar to the HAT mechanism, the presence of electron-donating alkyl groups in this compound can lower the ionization potential, thereby facilitating the SET process and contributing to its antioxidant capacity. researchgate.net
Structure-Activity Relationship (SAR) Analysis for Alkylphenol Biological Functions
The biological activity of alkylphenols is intricately linked to their chemical structure. dtic.mil The nature, number, and position of the alkyl substituents on the phenol ring significantly influence their antimicrobial and antioxidant properties.
The antimicrobial activity of alkylphenols generally increases with the length of the alkyl chain, up to a certain point, due to enhanced lipophilicity which facilitates membrane interaction. dtic.mil However, excessive chain length can lead to a "cut-off" effect where activity decreases, possibly due to reduced water solubility or steric hindrance. The position of the alkyl groups also plays a crucial role; for instance, substitution at the ortho and para positions relative to the hydroxyl group is often found to be optimal for activity.
For antioxidant activity , the presence of electron-donating alkyl groups generally enhances the radical scavenging capacity by stabilizing the resulting phenoxyl radical through resonance and inductive effects. However, bulky alkyl groups, particularly at the ortho position, can introduce steric hindrance around the hydroxyl group, which may either enhance stability by preventing dimerization of the phenoxyl radical or hinder its interaction with free radicals.
In the case of this compound, the presence of both a methyl and an ethyl group at positions 2 and 3 respectively, contributes to its lipophilic character and electron-donating properties, which are expected to support both antimicrobial and antioxidant activities.
Table 1: Illustrative Structure-Activity Relationship of Selected Alkylphenols
This table provides a conceptual overview of how structural modifications can influence biological activity. The activity levels are illustrative and can vary depending on the specific assay and microbial species or radical species tested.
| Compound | Structure | Anticipated Antimicrobial Activity | Anticipated Antioxidant Activity | Key Structural Features |
| Phenol | C6H5OH | Low | Low | Unsubstituted ring |
| p-Cresol (B1678582) | CH3C6H4OH | Moderate | Moderate | Single methyl group (para) |
| 2,6-Di-tert-butylphenol | C14H22O | Low | High | Bulky ortho groups providing steric hindrance |
| Thymol | C10H14O | High | High | Isopropyl and methyl groups enhancing lipophilicity and electron donation |
| This compound | C9H12O | Moderate to High | Moderate to High | Ethyl and methyl groups contributing to lipophilicity and electron donation |
Positional Isomerism and Biological Activity
Isomerism, the phenomenon where molecules share the same molecular formula but have different arrangements of atoms, plays a critical role in the biological activity of chemical compounds. In the case of ethylmethylphenols, the relative positions of the ethyl and methyl groups on the phenol ring can significantly influence their interaction with biological targets.
The biological significance of isomerism is well-documented, with different isomers often exhibiting varied biological effects. solubilityofthings.comiitk.ac.in This specificity arises because enzymes and receptors in biological systems have precisely shaped active sites that preferentially bind to molecules with a specific three-dimensional structure. solubilityofthings.com Even minor changes in the spatial arrangement of functional groups, as seen in positional isomers, can alter how a molecule fits into a binding site, thereby affecting its biological activity. solubilityofthings.comresearchgate.net
Studies on various phenolic compounds have demonstrated the impact of positional isomerism. For instance, in a series of isoamphipathic antibacterial molecules, positional isomerism was a key factor in regulating antibacterial activity and toxicity. The ortho, meta, and para isomers displayed distinct activity profiles and toxicities. nih.govrsc.org Similarly, research on methoxy (B1213986) isomers of propionic acid derivatives has shown that the position of the methoxy group affects their nematicidal activity. ird.fr
While direct comparative studies on the biological activity of all positional isomers of ethylmethylphenol are not extensively detailed in the provided results, the principle that positional isomerism governs biological activity is a fundamental concept in medicinal chemistry and pharmacology. solubilityofthings.comiitk.ac.in The specific positioning of the ethyl and methyl groups in this compound, as opposed to other isomers like 4-ethyl-2-methylphenol (B1616832) or 3-ethyl-5-methylphenol, will undoubtedly influence its interactions with biological macromolecules and, consequently, its biological activity profile.
Impact of Side-Chain Modifications on Efficacy
Modifying the side chains of a parent compound is a common strategy in medicinal chemistry to enhance efficacy and alter biological activity. For phenolic compounds like this compound, alterations to the alkyl side chains can lead to significant changes in their biological properties.
The addition of a methyl group to a lead compound has been shown to have a variable but sometimes significant impact on biological activity. An analysis of over 2000 cases revealed that adding a methyl group can boost activity by a factor of ten or more in about 8% of instances. nih.gov This enhancement can be attributed to several factors, including improved hydrophobic interactions with the target protein. Placing a methyl group in an empty hydrophobic pocket of a protein can contribute significantly to the free energy of binding. nih.gov
Furthermore, the introduction of different functional groups to the side chain can dramatically alter a compound's biological profile. For example, the synthesis of derivatives of 1,3,4-oxadiazole (B1194373) containing a 2-methylphenol moiety has been explored to enhance antioxidant and antibacterial activities. orientjchem.orgresearchgate.net Similarly, the creation of hydrazide-based sulfonamide derivatives from 5-isopropyl-2-methylphenol has yielded compounds with notable antimicrobial activities. researchgate.net
In the context of antimalarial drugs, modifications to the side chain of 4-aminoquinolines, including the incorporation of an intramolecular hydrogen-bonding motif, have been shown to enhance activity against drug-resistant strains of P. falciparum. ucsf.edu This highlights that even subtle changes to the side chain's structure and electronics can overcome resistance mechanisms.
The following table summarizes the impact of various side-chain modifications on the biological activity of phenolic compounds, providing a basis for understanding how such changes could affect this compound.
| Parent Compound | Side-Chain Modification | Observed Impact on Biological Activity |
| General Phenolic Compounds | Addition of a methyl group | Can increase binding affinity and biological activity. nih.gov |
| 2-Methylphenol | Formation of 1,3,4-oxadiazole derivatives | Enhanced antioxidant and antibacterial properties. orientjchem.orgresearchgate.net |
| 5-Isopropyl-2-methylphenol | Synthesis of hydrazide-based sulfonamides | Resulted in compounds with antifungal and antibacterial activities. researchgate.net |
| 4-Aminoquinolines | Introduction of an intramolecular hydrogen-bonding motif | Enhanced activity against drug-resistant malaria parasites. ucsf.edu |
Molecular Docking and Receptor Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.com This method is instrumental in understanding ligand-protein interactions and identifying potential molecular targets for bioactive compounds.
Ligand-Protein Binding Characterization
The interaction between a ligand, such as this compound or its derivatives, and a protein is fundamental to its biological activity. Molecular docking studies can elucidate the binding mode and estimate the binding affinity between the ligand and the protein's active site.
For instance, molecular docking of 3-ethyl-5-isopropyl-2-methyl phenol against a protein (PDB ID: 4F6X) revealed a docking score of -7.5 Kcal/mol and the formation of four hydrogen bond interactions. sharif.edu This type of analysis helps to characterize the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The introduction of methyl groups, for example, can enhance binding by favorably occupying hydrophobic pockets within the protein. nih.gov
Studies on other phenolic derivatives have also utilized molecular docking to understand their binding mechanisms. For example, docking studies of newly synthesized 1,2,4-triazole (B32235) derivatives of 2-methylphenol were conducted to screen for their binding affinity to tubulin. impactfactor.orgresearchgate.net Similarly, the binding interactions of various compounds with odorant-binding proteins (OBPs) in mosquitoes have been investigated through molecular docking and dynamics simulations, revealing high binding affinities and stable protein-ligand complexes. researchgate.net
These computational approaches provide a detailed view of the molecular interactions that govern biological activity, guiding the design of more potent and selective derivatives.
Identification of Putative Molecular Targets
A significant application of molecular docking is the identification of potential molecular targets for a given compound. By screening a compound against a library of known protein structures, it is possible to predict which proteins it is most likely to bind to and modulate.
For example, research on phenolic compounds has identified various potential molecular targets. The enzyme gyrase has been suggested as a potential target for certain hydro-pyrimidine derivatives of multi-phenol compounds. rdd.edu.iq In another study, tubulin was identified as a potential target for fused triazole derivatives of 2-methylphenol, with these compounds showing potent inhibition in comparison to the known tubulin inhibitor, colchicine (B1669291). rdd.edu.iq
The search for nematicidal agents has also employed these strategies. While a specific crystal structure of the protein complex target for some nematicides is unavailable, making homology modeling and target-based virtual screening difficult, ligand-based approaches like bioisosterism and fragment splicing remain crucial in discovering new lead compounds. nyxxb.cn Studies on phenyl azide (B81097) derivatives have shown nematicidal activity against Meloidogyne incognita, suggesting specific molecular targets within the nematode. mdpi.comresearchgate.net
The following table provides examples of putative molecular targets identified for various phenolic derivatives through computational and experimental studies.
| Compound/Derivative Class | Identified Putative Molecular Target | Method of Identification |
| Hydro-pyrimidine derivatives of multi-phenols | Gyrase enzyme | Simulation study rdd.edu.iq |
| Fused triazole derivatives of 2-methylphenol | Tubulin | Comparative study with colchicine rdd.edu.iq |
| Phenyl azide derivatives | Not explicitly defined, but targets within nematodes | In vitro nematicidal activity assays mdpi.comresearchgate.net |
| 3-ethyl-5-isopropyl-2-methyl phenol | Protein with PDB ID: 4F6X | Molecular Docking sharif.edu |
Environmental Fate and Biogeochemical Transformations of 3 Ethyl 2 Methylphenol
Abiotic Degradation Pathways in Environmental Matrices
Abiotic degradation involves non-biological processes that can transform 3-ethyl-2-methylphenol in the environment. These pathways include photolysis, chemical oxidation, and hydrolysis, which are significantly influenced by environmental conditions such as sunlight intensity, pH, and the presence of reactive chemical species.
Photolytic degradation, initiated by the absorption of solar radiation, is a potential transformation pathway for phenolic compounds in aquatic environments. The direct photolysis of simple phenols in water is generally a slow process. However, the presence of photosensitizers, such as humic substances, can accelerate photodegradation through the generation of reactive oxygen species.
For related alkylphenols, such as 4-methylphenol and 4-ethylphenol (B45693), studies have shown that photocatalytic degradation can be effective. For instance, in the presence of a TiO2 catalyst and simulated solar light, significant degradation of these compounds has been observed. One study noted that after 2 to 5 hours of irradiation, complete abatement of the pollutants was achieved, with the rate being influenced by the surrounding medium. unito.it Another study on 2,3-dimethyl phenol (B47542) demonstrated its degradation under UV light, a process that was accelerated by the presence of nanoparticle photocatalysts like TiO2. researchgate.net While direct photolytic data for this compound is not extensively available, its structural similarity to these compounds suggests it would undergo similar photocatalytic degradation processes in sunlit surface waters.
Chemical oxidation plays a crucial role in the transformation of this compound, particularly in water treatment processes. Ozonation and chlorination are common disinfection and oxidation methods that can effectively degrade phenolic compounds.
Ozonation: Ozone is a powerful oxidant that reacts readily with the electron-rich aromatic ring of phenols. scielo.org.co The reaction is initiated by the electrophilic attack of ozone, leading to the hydroxylation of the benzene (B151609) ring and the formation of catechol-type intermediates. researchgate.nettandfonline.com These intermediates are unstable and quickly undergo ring cleavage to form smaller, more biodegradable organic compounds such as carboxylic acids. researchgate.netmatec-conferences.org For alkylphenols, ozonation has been shown to be an effective removal method from industrial wastewater. consensus.appbohrium.com The efficiency of the process is influenced by factors such as pH and ozone dosage. scielo.org.comatec-conferences.org
Chlorination: Chlorination is a widely used disinfection method in drinking water treatment. nih.gov Chlorine reacts with phenols to form a series of chlorinated phenols. nih.gov Subsequent reactions with higher chlorine doses can lead to the cleavage of the aromatic ring, producing various disinfection by-products, including chloroform (B151607) and other organic acids. nih.gov The presence of alkyl groups on the phenol ring can influence the reaction pathways and the types of by-products formed.
Hydrolysis is a chemical reaction with water that can break down certain chemical structures. However, the carbon-oxygen bond of the hydroxyl group attached to the aromatic ring in phenols is exceptionally stable and not susceptible to hydrolysis under typical environmental conditions. researchgate.netnih.gov Therefore, this compound is considered to be hydrolytically stable, and this pathway does not contribute significantly to its environmental degradation. researchgate.net
Microbial Biodegradation of this compound and Related Phenols
Biodegradation by microorganisms is the primary mechanism for the removal of phenolic compounds from soil and aquatic environments. A wide variety of bacteria and fungi have evolved enzymatic pathways to utilize phenols as a source of carbon and energy.
The aerobic biodegradation of phenolic compounds typically proceeds in a series of steps. The initial step involves the hydroxylation of the aromatic ring by a phenol hydroxylase enzyme to form a catechol derivative. This dihydroxylated intermediate is then susceptible to enzymatic ring cleavage by dioxygenase enzymes. There are two main pathways for this cleavage: the ortho-pathway and the meta-pathway. researchgate.net
Ortho-Cleavage Pathway: In this pathway, the enzyme catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl groups of the catechol intermediate. This intradiol cleavage leads to the formation of cis,cis-muconic acid, which is further metabolized to intermediates of the Krebs cycle, such as succinyl-CoA and acetyl-CoA. researchgate.net
Meta-Cleavage Pathway: The meta-cleavage pathway involves the enzyme catechol 2,3-dioxygenase, which cleaves the aromatic ring at a bond adjacent to one of the hydroxyl groups. nih.gov This extradiol cleavage results in the formation of 2-hydroxymuconic semialdehyde, which is subsequently converted to pyruvate (B1213749) and acetaldehyde. researchgate.net
The specific pathway utilized depends on the microbial species and the structure of the phenolic substrate. nih.gov Studies on related alkylphenols, such as dimethylphenols, have shown that the presence and position of the alkyl groups can influence which pathway is induced and whether the compound is fully mineralized or transformed into dead-end products. nih.gov
Numerous bacterial strains capable of degrading phenol and its alkylated derivatives have been isolated from various environments. These microorganisms possess the genetic and enzymatic machinery to carry out the degradation pathways described above.
For example, various species of the genus Pseudomonas are well-known for their ability to degrade phenolic compounds. Pseudomonas fluorescens has been shown to degrade phenol via the meta-cleavage pathway. nih.gov Similarly, Pseudomonas mendocina and other Pseudomonas strains have been implicated in the degradation of dimethylphenols. nih.gov
The genus Rhodococcus also contains species capable of degrading alkylphenols. For instance, Rhodococcus rhodochrous has been shown to catabolize 4-ethylphenol exclusively through a meta-cleavage pathway. Other genera that include phenol-degrading species are Acinetobacter, Bacillus, Brevibacterium, Staphylococcus, and Stenotrophomonas. mdpi.combiomedpharmajournal.org The degradation efficiency and tolerance to high concentrations of phenols vary among different strains. mdpi.combiomedpharmajournal.org While specific studies on the biodegradation of this compound are limited, it is highly probable that bacterial strains from these genera, which are effective in degrading other substituted phenols, are also capable of its transformation.
Genetic and Enzymatic Basis of Biodegradation
The biodegradation of this compound, an alkyl-substituted phenol, is presumed to follow metabolic pathways similar to those established for other phenolic compounds, primarily involving bacterial enzyme systems. While specific research on the genetic and enzymatic basis of this compound degradation is limited, the well-studied pathways for phenol and other alkylphenols provide a strong framework for understanding its likely transformation in microbial systems. The key steps involve initial hydroxylation followed by aromatic ring cleavage.
The initial enzymatic attack on alkylphenols is typically catalyzed by a monooxygenase. In many phenol-degrading bacteria, such as those from the Pseudomonas genus, a multi-component phenol hydroxylase, often encoded by the dmp or phl gene clusters, is responsible for this first step. This enzyme introduces a second hydroxyl group onto the aromatic ring, converting the substituted phenol into a corresponding substituted catechol. For this compound, this would likely result in the formation of 3-ethyl-2-methylcatechol.
Following the formation of the catechol intermediate, the aromatic ring is cleaved. There are two primary pathways for catechol cleavage: the ortho (or intradiol) cleavage pathway and the meta (or extradiol) cleavage pathway.
Ortho-cleavage pathway: The ring is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid derivatives.
Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase, yielding a hydroxymuconic semialdehyde derivative.
The choice of pathway is dependent on the specific microbial strain and the nature of the substituents on the aromatic ring. For many substituted phenols, the meta-cleavage pathway is favored as it can often accommodate a wider range of substrates. The genes for these pathways are typically organized in operons, such as the dmp operon in Pseudomonas sp. CF600, which includes genes for the phenol hydroxylase, catechol 2,3-dioxygenase, and subsequent enzymes in the degradation sequence.
While direct evidence for the specific enzymes and genes involved in this compound biodegradation is not available, the table below outlines the probable enzymatic steps based on known pathways for similar compounds.
| Step | Probable Enzyme Class | Probable Gene(s) | Substrate | Product |
|---|---|---|---|---|
| 1. Hydroxylation | Monooxygenase (Phenol Hydroxylase) | dmpKLMNOP (example from Pseudomonas sp. CF600) | This compound | 3-Ethyl-2-methylcatechol |
| 2. Ring Cleavage (Meta Pathway) | Catechol 2,3-dioxygenase | dmpB (example from Pseudomonas sp. CF600) | 3-Ethyl-2-methylcatechol | 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid (hypothetical) |
| 3. Further Degradation | Hydrolases, Dehydrogenases, etc. | dmpC, dmpD, etc. (example from Pseudomonas sp. CF600) | Ring cleavage products | Intermediates of central metabolism (e.g., pyruvate, acetaldehyde) |
Environmental Distribution and Persistence Modeling
Predicting the environmental distribution and persistence of this compound is crucial for assessing its potential ecological impact. This is typically achieved using multimedia environmental fate models, which simulate the partitioning and transport of a chemical between various environmental compartments, including air, water, soil, and sediment.
Several well-established multimedia fate models, such as the Equilibrium Criterion (EQC) model and various fugacity-based models (e.g., CalTOX, SimpleBox), can be used to estimate the environmental behavior of organic compounds. nih.govresearchgate.netcefic-lri.orgbaylor.edu These models rely on the physicochemical properties of the substance, such as its vapor pressure, water solubility, octanol-water partition coefficient (Kow), and soil-water partition coefficient (Koc), as well as environmental parameters.
For this compound, these models would predict its distribution based on its semi-volatile nature and moderate hydrophobicity. A significant portion of the compound released into the environment would be expected to partition to soil and sediment due to its Koc value. Its persistence in each compartment would be determined by degradation rates (biodegradation, photodegradation, and hydrolysis), which are often estimated using quantitative structure-activity relationships (QSARs) in the absence of experimental data.
Soil-Water Partitioning Behavior
The soil-water partitioning behavior of an organic compound is a key determinant of its mobility in the subsurface and its potential to leach into groundwater. This behavior is quantified by the soil-water partition coefficient (Kd), which is the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. To account for the variability in soil organic matter content, the organic carbon-normalized partition coefficient (Koc) is more commonly used.
Experimental data for the Koc of this compound are not available in the peer-reviewed literature. However, its Koc can be estimated using QSARs based on its octanol-water partition coefficient (Kow). The log Kow for this compound is estimated to be approximately 3.0. Using established regression equations, the log Koc can be estimated.
For phenols, the following regression equation is often used:
log Koc = 0.983 * log Kow + 0.00028
Using a log Kow of 3.0, the estimated log Koc for this compound would be approximately 2.95. This corresponds to a Koc value of around 891 L/kg.
| Parameter | Estimated Value | Method |
|---|---|---|
| log Kow | ~3.0 | Estimation based on chemical structure |
| log Koc | ~2.95 | QSAR using log Kow |
| Koc | ~891 L/kg | Calculation from log Koc |
A Koc value in this range suggests that this compound will have a moderate tendency to adsorb to soil and sediment organic matter. This adsorption will reduce its mobility in soil and its concentration in the aqueous phase, thereby limiting its potential for groundwater contamination through leaching. However, it also implies that soil and sediment could act as long-term reservoirs for this compound.
Bioaccumulation Potential in Ecological Systems
The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism from the environment and accumulate in its tissues to a concentration higher than that in the surrounding medium. This is a critical factor in assessing the risk of a substance to wildlife and humans through the food chain. The bioconcentration factor (BCF) is a commonly used metric to quantify the bioaccumulation potential of waterborne chemicals in aquatic organisms.
There is no experimentally determined BCF value for this compound in the scientific literature. Therefore, its bioaccumulation potential must be estimated using QSAR models, which typically correlate the BCF with the log Kow of the compound. For non-ionic organic compounds, various regression equations have been developed. A commonly used equation is:
log BCF = 0.85 * log Kow - 0.70
Using the estimated log Kow of approximately 3.0 for this compound, the log BCF can be calculated as:
log BCF = (0.85 * 3.0) - 0.70 = 2.55 - 0.70 = 1.85
This corresponds to a BCF value of approximately 71 L/kg.
| Parameter | Estimated Value | Method |
|---|---|---|
| log Kow | ~3.0 | Estimation based on chemical structure |
| log BCF | ~1.85 | QSAR using log Kow |
| BCF | ~71 L/kg | Calculation from log BCF |
A BCF value of 71 L/kg indicates a low to moderate potential for bioaccumulation in aquatic organisms. Regulatory frameworks often use a BCF threshold of 1000 to 5000 to classify a substance as bioaccumulative. The estimated BCF for this compound is well below these thresholds, suggesting that it is unlikely to significantly biomagnify in aquatic food webs.
Advanced Analytical Methodologies for 3 Ethyl 2 Methylphenol Detection and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental to the analysis of 3-ethyl-2-methylphenol, providing the necessary separation from other related compounds and matrix components. Gas and liquid chromatography are the principal techniques utilized for this purpose.
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. matec-conferences.org This method offers high separation efficiency and definitive identification based on mass spectra. matec-conferences.orgscispace.com The analysis of alkylphenols by GC-MS is a well-established approach for environmental and food matrices. thermofisher.comsigmaaldrich.com
The typical GC-MS workflow involves injecting a prepared sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized analytes through a long, thin capillary column. matec-conferences.org The choice of column is critical for separating isomers; columns with a stationary phase like 95% dimethyl-5% diphenyl polysiloxane are commonly used. researchgate.net Separation is achieved based on the differential partitioning of compounds between the stationary phase and the mobile gas phase.
For phenolic compounds, a derivatization step is often employed prior to GC-MS analysis to increase their volatility and improve chromatographic peak shape. researchgate.netresearchgate.net This involves converting the polar hydroxyl group into a less polar ether or ester. After separation in the GC column, the eluted compounds enter the mass spectrometer, where they are ionized, fragmented, and detected, providing a unique mass spectrum that serves as a chemical fingerprint for identification. researchgate.net
Table 1: Typical GC-MS Parameters for Alkylphenol Analysis
| Parameter | Typical Value/Condition | Source |
| GC System | Thermo Scientific Trace 1300 or similar | diva-portal.org |
| Column | SH-I-5MS (30 m x 0.25 mm I.D., df=0.25 µm) or similar | matec-conferences.org |
| Carrier Gas | Helium | matec-conferences.org |
| Injection Mode | Split or Splitless | matec-conferences.org |
| Oven Program | Initial temp 40°C, ramped to 280°C at 10°C/min | matec-conferences.org |
| MS Detector | Quadrupole or Triple Quadrupole (e.g., TSQ 9000) | gcms.cz |
| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |
| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | researchgate.net |
High-Performance Liquid Chromatography (HPLC) provides an alternative and complementary method for the analysis of phenolic compounds, particularly those that are less volatile or thermally sensitive. For compounds like this compound, reverse-phase HPLC (RP-HPLC) is a common application. sielc.com
In a typical RP-HPLC setup, the sample is dissolved in a suitable solvent and injected into the system. The mobile phase, a mixture of solvents such as acetonitrile (B52724) and water, carries the sample through a column packed with a nonpolar stationary phase (e.g., C18). sielc.com Separation occurs based on the analyte's polarity; less polar compounds like this compound interact more strongly with the stationary phase, resulting in longer retention times. The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to optimize the separation. Detection is commonly achieved using ultraviolet (UV) or fluorescence detectors. epa.gov
Table 2: Example HPLC Conditions for Isomeric Phenol (B47542) Separation
| Parameter | Condition | Source |
| Column Type | Reverse-Phase (e.g., Newcrom R1) | sielc.com |
| Mobile Phase | Acetonitrile, Water, and an acid modifier (e.g., phosphoric acid or formic acid) | sielc.com |
| Detection | UV-Vis or Mass Spectrometry (MS) | sielc.com |
| Application Note | Suitable for separating isomers and can be scaled for preparative isolation. | sielc.com |
Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive sample preparation technique frequently coupled with GC-MS for the analysis of volatile phenols in complex matrices like water or wine. nih.govnih.govkisti.re.kr The technique utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. This fiber is exposed to the sample's headspace (HS-SPME) or directly immersed in a liquid sample. nih.govresearchgate.net
Analytes, including this compound, partition from the sample matrix into the fiber coating. After a defined extraction time, the fiber is retracted and inserted into the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed onto the GC column for separation and analysis. gcms.cz The efficiency of the extraction depends on several factors, including the fiber coating material, extraction time and temperature, sample pH, and ionic strength. nih.govkisti.re.kr For volatile phenols, fibers coated with materials like Carbowax-divinylbenzene have shown high extraction efficiency. nih.gov SPME offers significant advantages by combining sampling, extraction, and concentration into a single step, thereby improving detection limits and simplifying the analytical workflow. nih.gov
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide detailed information about the molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: This technique provides information about the chemical environment of each hydrogen atom in the molecule. The spectrum of this compound is expected to show distinct signals for the phenolic hydroxyl (-OH) proton, the three aromatic protons, the methylene (B1212753) (-CH₂) protons of the ethyl group, the methyl (-CH₃) protons of the ethyl group, and the protons of the methyl group attached directly to the aromatic ring. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals allow for the precise assignment of each proton. For example, the methylene protons would appear as a quartet due to coupling with the adjacent methyl protons, which in turn would appear as a triplet.
¹³C NMR Spectroscopy: This technique provides a signal for each unique carbon atom in the molecule. The ¹³C NMR spectrum of this compound would display nine distinct signals corresponding to its nine carbon atoms. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment (e.g., aromatic, aliphatic, or attached to an oxygen atom).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Phenolic Structures
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |
| ¹H | Phenolic OH | ~4.5 - 7.0 | Position is variable and depends on solvent and concentration. |
| ¹H | Aromatic CH | ~6.5 - 7.5 | Specific shifts and coupling patterns depend on substitution. |
| ¹H | Ar-CH₂-CH₃ | ~2.6 | Expected to be a quartet. |
| ¹H | Ar-CH₃ | ~2.1 - 2.3 | Expected to be a singlet. |
| ¹H | Ar-CH₂-CH₃ | ~1.2 | Expected to be a triplet. |
| ¹³C | C-OH | ~150 - 156 | Carbon atom directly attached to the hydroxyl group. |
| ¹³C | Aromatic C | ~115 - 140 | Unsubstituted and substituted aromatic carbons. |
| ¹³C | Ar-CH₂-CH₃ | ~25 - 30 | Methylene carbon of the ethyl group. |
| ¹³C | Ar-CH₃ | ~15 - 20 | Methyl carbon attached to the ring. |
| ¹³C | Ar-CH₂-CH₃ | ~10 - 15 | Methyl carbon of the ethyl group. |
Note: These are generalized, predicted values based on data for similar alkylphenols. chemicalbook.comquora.comnih.gov
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. ijaemr.comresearchgate.net Each bond has characteristic vibrational frequencies, and a spectrum acts as a molecular fingerprint.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several key absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. masterorganicchemistry.com C-H stretching vibrations from the aromatic ring typically appear just above 3000 cm⁻¹, while those from the aliphatic ethyl and methyl groups appear just below 3000 cm⁻¹. masterorganicchemistry.com The aromatic C=C ring stretching vibrations result in several sharp peaks in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-O stretching vibration is expected around 1200-1260 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations typically produce strong and sharp signals, making it an excellent tool for analyzing the substitution pattern on the benzene (B151609) ring.
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Type | Source |
| O-H Stretch | 3200 - 3600 | IR | masterorganicchemistry.com |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | masterorganicchemistry.com |
| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman | masterorganicchemistry.com |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | ijaemr.com |
| C-O Stretch | 1200 - 1260 | IR | ijaemr.com |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. For phenolic compounds like this compound, the absorption of UV light is primarily dictated by the electronic transitions of the electrons within the benzene ring, which acts as a chromophore—the part of the molecule responsible for light absorption. researchgate.netcdnsciencepub.com
The electronic structure of the phenol chromophore involves sigma (σ) bonds, pi (π) bonds, and non-bonding (n) electron pairs on the oxygen atom of the hydroxyl group. The absorption of UV energy promotes electrons from a lower energy ground state to a higher energy excited state. youtube.comyoutube.com The most significant transitions for aromatic compounds in the conventional UV-Vis range (200-800 nm) are the π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. slideshare.netlibretexts.org
π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com In phenols, these transitions give rise to two characteristic absorption bands, often referred to as the B-band (shorter wavelength) and the C-band (longer wavelength). researchgate.netcdnsciencepub.com
n → π Transitions:* This transition involves moving an electron from a non-bonding orbital (the lone pairs on the oxygen atom) to a π* antibonding orbital. slideshare.net These transitions are typically of lower energy and occur at longer wavelengths compared to π → π* transitions, though they are often less intense.
The presence of substituents on the benzene ring—in this case, the hydroxyl (-OH), methyl (-CH3), and ethyl (-C2H5) groups—alters the energy levels of the molecular orbitals. These groups act as auxochromes, modifying the wavelength and intensity of the absorption maxima (λmax). Electron-donating substituents, such as hydroxyl and alkyl groups, typically cause a bathochromic shift (a shift to a longer wavelength), which can increase the analytical utility of the absorption bands. fiveable.me The specific λmax for this compound is influenced by these collective electronic effects. nih.gov
| Electronic Transition | Description | Typical Chromophore | Energy Requirement |
|---|---|---|---|
| σ → σ | Excitation of an electron from a sigma bonding orbital to a sigma antibonding orbital. slideshare.net | Compounds with only single bonds (e.g., alkanes). | High (occurs in vacuum UV, <200 nm). slideshare.net |
| n → σ | Excitation of an electron from a non-bonding orbital to a sigma antibonding orbital. youtube.com | Saturated compounds with heteroatoms (e.g., alcohols, amines). youtube.com | High, but less than σ → σ. |
| π → π | Excitation of an electron from a pi bonding orbital to a pi antibonding orbital. youtube.comyoutube.com | Unsaturated compounds (e.g., alkenes, aromatic rings). youtube.com | Moderate (typically in the accessible UV-Vis range). |
| n → π* | Excitation of an electron from a non-bonding orbital to a pi antibonding orbital. slideshare.net | Unsaturated compounds with heteroatoms (e.g., carbonyls, phenols). youtube.com | Low (occurs at longer wavelengths, often in the UV-A or visible range). slideshare.net |
Method Validation and Quality Assurance in Alkylphenol Analysis
The reliable quantification of this compound and other alkylphenols in various environmental and biological matrices requires the use of fully validated analytical methods. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. mdpi.com Key parameters evaluated during validation ensure the quality and reliability of the generated data, which is crucial for monitoring and risk assessment. albany.edu
Detection and Quantification Limits (LOD/LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. sepscience.comsepscience.com The LOQ is the lowest concentration that can be measured with a defined level of precision and accuracy. sepscience.comsepscience.com
These limits are critical for determining trace levels of alkylphenols, which can have biological effects even at very low concentrations. mdpi.com The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of the analytical instrument or by using the standard deviation of the response from a calibration curve. sepscience.comsepscience.comtbzmed.ac.ir For example, the International Committee on Harmonization (ICH) suggests calculating the LOD as 3.3 times the standard deviation of the response divided by the slope of the calibration curve, and the LOQ as 10 times this ratio. sepscience.com The values of LOD and LOQ are highly dependent on the analytical technique (e.g., HPLC, GC-MS), the detector used, and the complexity of the sample matrix.
| Analyte(s) | Matrix | Method | LOD | LOQ | Source |
|---|---|---|---|---|---|
| 4-n-Nonylphenol | Milk | HPLC-DAD | 0.0060 mg/Kg | 0.02 mg/Kg | mdpi.com |
| 4-tert-Octylphenol | Milk | HPLC-DAD | 0.0090 mg/Kg | 0.03 mg/Kg | mdpi.com |
| 4-n-Octylphenol | Milk | HPLC-DAD | 0.015 mg/Kg | 0.05 mg/Kg | mdpi.com |
| Various Alkylphenols | Water | HPLC-DAD | 5 ng/mL | 15 ng/mL | nih.govresearchgate.net |
| 4-tert-Octylphenol | Aqueous Samples | GC-MS | - | 5 ng/L | nih.gov |
| 4-Nonylphenol isomers | Aqueous Samples | GC-MS | - | 50 ng/L | nih.gov |
| Various Alkylphenols | Water | LC-MS/MS (with derivatization) | 0.02 - 0.25 pg/injection | 0.08 - 0.83 pg/injection | nih.gov |
| Alkylphenols | Agricultural Soil | GC-MS | - | 3 - 126 ng/g | researchgate.net |
| Alkylphenols | Agricultural Soil | LC-FD | - | 20 - 200 ng/g | researchgate.net |
Accuracy, Precision, and Reproducibility Assessments
Accuracy and precision are cornerstone parameters for method validation, defining the reliability of quantitative measurements. nih.gov
Accuracy refers to the closeness of a measured value to the true or accepted value. It is typically assessed by performing recovery studies on samples spiked with a known concentration of the analyte. nih.gov The result is expressed as a percentage recovery.
Precision describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. nih.gov It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at three levels:
Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time. nih.gov
Intermediate Precision: Expresses the variation within a single laboratory, accounting for different days, different analysts, or different equipment. nih.gov
Reproducibility: The precision between different laboratories, often determined through collaborative studies. nih.gov
For the analysis of alkylphenols, acceptable accuracy is often in the range of 70-120%, with precision (RSD) values typically below 15-20%, depending on the concentration level and regulatory guidelines. srce.hr
| Analyte(s) | Matrix | Method | Accuracy (% Recovery) | Precision (% RSD) | Source |
|---|---|---|---|---|---|
| 4-tert-Octylphenol, 4-Nonylphenol isomers | Aqueous Samples | GC-MS | 74 - 88% | < 8% (Intra- and Inter-day) | nih.govresearchgate.net |
| 4-t-Octylphenol | Milk | GC-MS | 81% | 4% | dphen1.com |
| 4-Nonylphenols | Milk | GC-MS | 93% | 6% | dphen1.com |
| Various Alkylphenols | - | GC/NICI-MS | 83.1 - 108.4% | < 20.0% (Inter-batch) | researchgate.net |
| Various Compounds | Essential Oils | GC-MS/MS | 80.23 - 115.41% | ≤ 12.03% (Intra-day), ≤ 11.34% (Inter-day) | srce.hr |
Matrix Effects and Sample Preparation Optimization
Complex sample matrices, such as milk, soil, sediment, and textiles, contain numerous compounds that can interfere with the analysis of target analytes like this compound. mdpi.comchromservis.eu This interference is known as the matrix effect, which can either suppress or enhance the analytical signal, leading to inaccurate quantification. unesp.br Therefore, an effective sample preparation protocol is essential to isolate the analytes of interest and remove interfering components. nih.gov
The optimization of sample preparation involves selecting appropriate extraction and clean-up techniques tailored to the specific matrix and analyte properties.
Extraction: The initial step is to efficiently extract the alkylphenols from the sample. Common techniques include:
Liquid-Liquid Extraction (LLE): A conventional method using organic solvents to partition analytes from a liquid sample. nih.gov
Solid-Phase Extraction (SPE): A widely used technique for both extraction and clean-up, where analytes are adsorbed onto a solid sorbent from a liquid sample and then eluted with a small volume of solvent. mdpi.comnih.gov
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): An advanced technique for solid samples that uses solvents at elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption. nih.govunityfvg.itmdpi.commdpi.comresearchgate.net
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to facilitate the extraction of analytes from solid matrices. chromservis.eu
Clean-up: After initial extraction, further purification is often necessary to remove co-extracted matrix components. SPE is a very common clean-up method. researchgate.net For complex matrices like milk, techniques may involve protein precipitation, fat removal, or the use of specialized sorbents. mdpi.comdphen1.commdpi.com In sediment analysis, substances like sulfur and humic acids may need to be removed using materials like powdered copper or activated silica. chromservis.eu
The choice of method depends on the matrix complexity, the required sensitivity, and practical considerations such as sample throughput and environmental impact.
| Sample Matrix | Sample Preparation Technique | Description | Source |
|---|---|---|---|
| Milk / Dairy | Supported Liquid Extraction (SLE) | Uses diatomaceous earth cartridges to prevent emulsion formation and efficiently extract contaminants. | mdpi.com |
| Milk | LLE followed by SPE | Initial extraction with n-hexane to remove fats, followed by clean-up and concentration using an Oasis HLB SPE cartridge. | dphen1.com |
| Water | Solid-Phase Microextraction (SPME) | A solvent-free technique where a coated fiber is exposed to the sample to extract analytes, followed by thermal or solvent desorption. | nih.gov |
| Water | Solid-Phase Extraction (SPE) | Analytes are concentrated from a large volume of water onto a sorbent cartridge (e.g., C18), effectively cleaning and pre-concentrating the sample. | nih.gov |
| Agricultural Soil | Pressurized Liquid Extraction (PLE) followed by SPE | PLE with methanol (B129727) is used for initial extraction from the solid soil matrix, followed by SPE for extract clean-up. | researchgate.net |
| Sediment | Focused Ultrasound Solid-Liquid Extraction (FUSLE) with in-situ clean-up | Simultaneous extraction with acetone (B3395972) using an ultrasonic probe and clean-up with activated silica and powdered copper to remove interferences. | chromservis.eu |
| Textiles | In-tube Capillary Solid-Phase Extraction | A miniaturized SPE technique for sample clean-up and pre-concentration prior to GC analysis. | researchgate.net |
Research Applications of 3 Ethyl 2 Methylphenol in Chemical and Industrial Contexts
Role in Flavor and Fragrance Chemistry Research
3-Ethyl-2-methylphenol is a phenolic organic compound recognized for its distinct aromatic properties, which has led to its investigation in the field of flavor and fragrance chemistry. Its characteristic scent, described as pungent and slightly burnt, makes it a candidate for use as a component in spices and flavor formulations.
The sensory impact of a phenolic compound can vary significantly with its concentration. Research methodologies in this area often involve trained sensory panels that evaluate compounds at various concentrations to create a detailed lexicon of their aroma attributes, which can range from smoky and woody to ashy and burnt.
Table 1: Sensory Descriptors Associated with this compound and Related Phenolic Compounds
| Compound | Associated Sensory Descriptors |
|---|---|
| This compound | Pungent, Slightly Burnt |
This table provides an interactive summary of the sensory attributes linked to this compound and a closely related compound.
A significant area of research in flavor chemistry is the identification of key aroma compounds within complex food matrices. Techniques such as gas chromatography-olfactometry (GC-O) and gas chromatography-mass spectrometry (GC-MS) are employed to separate and identify the individual volatile components responsible for a product's characteristic scent.
Potential in Biorefinery and Lignin (B12514952) Valorization Studies
The global shift towards a bio-based economy has spurred research into the conversion of lignocellulosic biomass into valuable chemicals. Lignin, a complex aromatic biopolymer, is a significant byproduct of the paper and pulp industry and is considered a promising renewable source of aromatic compounds. researchgate.netnih.gov
Lignin valorization research focuses on breaking down the complex polymer into simpler, low-molecular-weight aromatic compounds, including phenols, cresols, and ethylphenols. nih.govnih.gov This process, known as depolymerization, is a critical first step in producing value-added chemicals from this abundant biomass. osti.govrsc.org Various catalytic strategies are being explored to selectively cleave the C-O and C-C bonds within the lignin structure under milder conditions to maximize the yield of desired phenolic monomers. nih.govbohrium.com While the direct, high-yield synthesis of this compound from lignin is a specific challenge, it represents the type of substituted phenolic compound that researchers aim to produce through advanced biorefinery processes. google.com The production of such alkylphenols is a key goal for making biorefineries economically viable. google.com
The phenolic compounds derived from lignin depolymerization serve as platform molecules for the synthesis of a wide range of chemicals. Substituted phenols like this compound are valuable intermediates in chemical synthesis. Research in this area investigates the conversion of the mixed phenolic streams from lignin breakdown into pure, marketable chemicals. For instance, processes are being developed for the selective production of 3-alkylphenols from lignin-derived compounds, as these isomers are valuable in various applications. google.com The successful conversion of biomass into specific chemical entities like this compound is a major driver of innovation in the biorefinery sector, aiming to replace fossil fuel-based feedstocks for the chemical industry. wsu.edu
Table 2: Lignin Valorization Research Focus
| Research Area | Objective | Key Methodologies | Potential Products |
|---|---|---|---|
| Lignin Depolymerization | Break down complex lignin into simpler aromatic monomers. osti.govrsc.org | Catalytic Hydrogenolysis, Oxidation, Phenol-assisted depolymerization. bohrium.com | Phenol (B47542), Guaiacol, Cresols, Ethylphenols. nih.govnih.gov |
This interactive table outlines the primary research areas, goals, methods, and products in the field of lignin valorization.
Applications in Materials Science and Polymer Chemistry Research
Phenolic compounds are foundational building blocks in polymer chemistry, most notably in the production of phenolic resins (phenol-formaldehyde resins). The substitution pattern on the phenol ring influences the reactivity of the monomer and the properties of the final polymer, such as its thermal stability, rigidity, and cross-linking density.
While specific studies detailing the use of this compound as a primary monomer in polymer synthesis are not widely documented in the current literature, its structural motifs are relevant. As a substituted phenol, it holds potential as a comonomer or modifying agent in the synthesis of specialized polymers. Research in lignin valorization is partly driven by the goal of producing bio-based phenolic compounds that can be used to create new polymers and materials. researchgate.netnih.gov The depolymerized oligomeric lignin products can themselves be repolymerized to form new materials. rsc.org The exploration of individual lignin-derived phenols, such as this compound, represents a future frontier in the development of novel, sustainable materials with tailored properties.
Precursor in Phenolic Resin Synthesis
This compound, as a substituted alkylphenol, is a relevant precursor in the synthesis of phenolic resins, also known as phenoplasts. These synthetic polymers are derived from the reaction of a phenol or a substituted phenol with an aldehyde, most commonly formaldehyde. google.com The inclusion of alkylphenols like this compound in the polymerization process allows for the modification of the resulting resin's properties.
The synthesis process generally involves a step-growth polymerization that can be catalyzed by either an acid or a base. google.com When alkylphenols are used, the resulting alkyl phenolic resins exhibit modified characteristics compared to those made from pure phenol. For instance, the alkyl groups can influence properties such as flexibility, solubility in nonpolar solvents, and compatibility with other polymers. Alkyl phenolic resins are important for producing a variety of materials, including coatings, adhesives, and rubber tackifiers. youtube.com
The reaction to form these resins involves the electrophilic substitution of the phenol ring by the protonated aldehyde, followed by a condensation reaction that eliminates water and forms methylene (B1212753) bridges between the phenolic units. google.com The substitution pattern on the phenol ring is crucial; this compound has available reactive sites (the ortho and para positions relative to the hydroxyl group) that can participate in the polymerization with formaldehyde.
The general conditions for synthesizing alkyl phenolic resins can be summarized as follows:
| Parameter | Condition | Source(s) |
| Reactants | Mono- and/or di-alkylated phenols, Aldehyde (e.g., formaldehyde) | |
| Catalyst | Acidic (e.g., sulfuric acid, oxalic acid) or Basic | google.com |
| Temperature | 70-180 °C | |
| Process Steps | 1. Reaction of phenol and aldehyde under catalysis. 2. Removal of water post-reaction. 3. Neutralization of the final product. |
The resulting resins are typically characterized by their softening point and molecular weight distribution. By incorporating specific alkylphenols like this compound, manufacturers can tailor these properties for specialized applications.
Monomer in Specialty Polymer Development
In the broader context of polymer science, phenolic compounds can serve as monomers for the development of various specialty polymers beyond traditional phenolic resins. A monomer is a molecule that can react together with other monomer molecules to form a larger polymer chain or three-dimensional network. Substituted phenols, in principle, can be used to create polymers with unique thermal, mechanical, or chemical resistance properties.
The functional hydroxyl group and the aromatic ring of this compound offer reactive sites for polymerization. For instance, the hydroxyl group can be modified to introduce other polymerizable functionalities, such as acrylate (B77674) or epoxy groups. These modified monomers could then be used in addition polymerization or other types of condensation reactions to create specialty polymers.
However, based on available scientific literature, the specific use of this compound as a primary monomer in the development of specialty polymers is not extensively documented. While the theoretical potential exists for its incorporation into novel polymer structures, detailed research findings specifically outlining its role as a monomer in this capacity are limited. Further research would be required to explore and establish its utility in creating specialty polymers with defined properties and applications.
Emerging Research Frontiers and Future Perspectives for 3 Ethyl 2 Methylphenol
Integration of Multi-Omics Approaches in Biodegradation Research
The bioremediation of phenolic compounds, including 3-ethyl-2-methylphenol, is a critical area of environmental science. nih.gov The complexity of microbial metabolic processes necessitates a comprehensive understanding that a single approach cannot provide. semanticscholar.org The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level view of the biodegradation process. nih.govresearchgate.netnih.gov These approaches are pivotal for deciphering the metabolic pathways, identifying key microbial players and enzymes, and understanding the genetic adaptations that enable microorganisms to degrade persistent pollutants. nih.govnih.gov
Genomics and Metagenomics : These tools provide the foundational blueprint of the metabolic capabilities within a microbial community. nih.gov By analyzing the genetic makeup of microorganisms in contaminated sites, researchers can identify novel genes and microbes with the potential to degrade this compound. nih.gov This allows for the selection of robust strains for bioaugmentation strategies. nih.gov
Transcriptomics : This technique measures mRNA transcript levels, revealing which genes are actively expressed when a microbe is exposed to this compound. semanticscholar.orgnih.gov This is crucial for identifying the specific gene clusters and regulatory networks that are upregulated during the degradation process, offering insights into the initial steps of the metabolic pathway. nih.govnih.gov
Proteomics : By quantifying protein abundance, proteomics confirms that the genes identified through transcriptomics are translated into functional enzymes. semanticscholar.orgnih.gov It can reveal the presence of key oxidoreductases, hydrolases, and other enzymes directly involved in breaking down the aromatic ring and side chains of this compound. nih.gov
Metabolomics : This approach profiles the small-molecule byproducts (metabolites) of microbial metabolism. nih.govnih.gov By tracking the appearance and disappearance of intermediate compounds, metabolomics allows for the complete elucidation of the degradation pathway, confirming the sequence of biochemical reactions from the parent compound to its complete mineralization. nih.govnih.gov
Integrated multi-omics analysis provides a holistic understanding of the biological processes involved in bioremediation, paving the way for the rational design of more efficient and robust strategies for cleaning up environments contaminated with this compound. nih.gov
| Omics Technique | Primary Target of Analysis | Application in this compound Biodegradation Research |
|---|---|---|
| Genomics/Metagenomics | DNA | Identifies microbial species and genes with degradation potential in a given environment. nih.govnih.gov |
| Transcriptomics | mRNA | Reveals which degradation-related genes are actively expressed in the presence of the compound. nih.govnih.gov |
| Proteomics | Proteins | Confirms the production of specific enzymes responsible for breaking down the compound. semanticscholar.orgnih.gov |
| Metabolomics | Metabolites | Elucidates the complete degradation pathway by identifying intermediate and final byproducts. nih.govnih.gov |
Advanced Computational Tools for Predictive Modeling
Alongside experimental approaches, advanced computational tools are becoming indispensable for predicting the fate, behavior, and biological interactions of this compound. These in silico methods accelerate research by prioritizing experimental efforts and providing deep molecular-level insights.
Quantitative Structure-Activity Relationship (QSAR) Models : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or environmental properties. insilico.eu For this compound, QSARs can be developed to predict key parameters such as its biodegradability, toxicity to various organisms, and potential for bioaccumulation. insilico.eueuropa.eu This allows for rapid screening and risk assessment without extensive and costly laboratory testing. europa.eu
Molecular Docking : This computational technique predicts how a molecule, such as this compound, binds to the active site of an enzyme. nih.govufms.br By simulating the interaction between this compound and potential degrading enzymes (e.g., monooxygenases, dioxygenases), molecular docking can help identify the most effective biocatalysts for bioremediation. nih.govnih.gov It provides insights into the binding affinity and orientation, which are critical for enzymatic transformation. researchgate.net
Density Functional Theory (DFT) : DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govnih.gov It can be used to calculate properties of this compound such as its molecular geometry, electronic charge distribution, and frontier molecular orbitals (HOMO-LUMO). nih.govresearchgate.net This information helps in understanding the molecule's reactivity and susceptibility to enzymatic attack, predicting which sites on the molecule are most likely to undergo initial oxidation or other transformation reactions. ymerdigital.com
| Computational Tool | Principle | Application for this compound |
|---|---|---|
| QSAR Models | Correlates chemical structure with activity/property. insilico.eu | Predicts toxicity, biodegradability, and environmental persistence. europa.eu |
| Molecular Docking | Simulates the binding of a ligand to a protein's active site. nih.gov | Identifies potential enzymes for biodegradation and predicts binding affinity. ufms.brnih.gov |
| Density Functional Theory (DFT) | Calculates the electronic structure and reactivity of molecules. nih.gov | Determines molecular stability and predicts reactive sites for enzymatic attack. researchgate.netymerdigital.com |
Sustainable Synthesis and Derivatization for Novel Applications
Future research is increasingly focused on developing sustainable methods for producing and modifying this compound to create novel, high-value chemicals. This aligns with the principles of green chemistry, which emphasizes the use of renewable feedstocks and environmentally benign processes.
Sustainable Synthesis : A significant frontier is the synthesis of alkylphenols from renewable biomass, particularly lignin (B12514952). google.com Lignin, a major component of lignocellulosic biomass, is an abundant and underutilized waste product of the pulp and paper industry. google.com Research into catalytic processes that can selectively convert lignin-derived platform chemicals, such as creosol, into specific alkylphenols like this compound represents a promising route to a bio-based chemical industry. researchgate.net
Green Derivatization : Traditional chemical derivatization often involves harsh reagents and solvents. researchgate.net Green chemistry approaches aim to overcome these limitations. For this compound, this includes:
Biocatalysis : Using enzymes to perform specific chemical transformations under mild, aqueous conditions, minimizing waste generation. researchgate.net
Alternative Energy Sources : Employing microwave or ultrasound irradiation to accelerate reactions, significantly reducing reaction times and energy consumption. researchgate.net
Eco-friendly Reagents : Replacing hazardous derivatizing agents with greener alternatives. researchgate.net
Novel Applications : this compound serves as a valuable intermediate in chemical synthesis. Derivatization can unlock new applications. For example, derivatives of related phenolic compounds have shown potential as anti-cancer agents, modulators of fatty acid amide hydrolase (FAAH) for treating neurological disorders, and components in organic light-emitting devices (OLEDs). nih.govnih.gov Future research will likely explore the synthesis of novel this compound derivatives for use in pharmaceuticals, agrochemicals, and advanced materials. google.com
| Area of Innovation | Approach | Example/Potential for this compound |
|---|---|---|
| Sustainable Synthesis | Use of renewable feedstocks. | Catalytic conversion of lignin-derived compounds (e.g., creosol) to produce this compound. google.comresearchgate.net |
| Green Derivatization | Enzymatic and energy-efficient methods. | Biocatalysis or microwave-assisted synthesis to create derivatives. researchgate.net |
| Safer reagents and solvents. | Derivatization in aqueous media or with bio-derived solvents. researchgate.net | |
| Novel Applications | Creation of high-value molecules. | Synthesis of derivatives for potential use as pharmaceuticals, agrochemicals, or in advanced materials. google.comnih.gov |
Cross-Disciplinary Research with Environmental and Biological Sciences
Addressing the challenges and opportunities presented by this compound requires a departure from siloed research. A cross-disciplinary approach that integrates environmental and biological sciences is essential for a comprehensive understanding of its lifecycle and impacts.
Environmental Fate and Ecotoxicology : Alkylphenols are known environmental contaminants found in water, sediment, and air. nih.govnih.gov They can act as endocrine disruptors and are toxic to aquatic life. nih.govpollutiontracker.org Cross-disciplinary research is needed to link the environmental distribution of this compound—influenced by factors like land use and wastewater discharge—with its specific toxicological effects on ecosystems. nih.govpollutiontracker.org This involves collaboration between analytical chemists, environmental modelers, and ecotoxicologists to assess its environmental risk profile accurately.
Microbial Ecology and Bioremediation : Understanding the natural attenuation of this compound in the environment requires integrating microbial ecology with biogeochemistry. Research must investigate how microbial communities in soil and water respond to its presence and identify the key bacterial and fungal species responsible for its degradation. nih.govresearchgate.net This knowledge is crucial for developing effective in situ bioremediation strategies that leverage the native microbial potential. nih.gov
Biomarker Development and Human Health : Some alkylphenols have been detected in human tissues and are associated with adverse health effects. pollutiontracker.org Collaborative research between environmental scientists, toxicologists, and medical researchers can help determine the extent of human exposure to this compound and its metabolites. This can lead to the development of biomarkers for exposure and a better understanding of its potential risks to human health, informing regulatory policies. researchgate.net
By fostering collaboration between these fields, the scientific community can develop a holistic perspective on this compound, from its synthesis and application to its environmental fate and biological interactions.
| Disciplinary Intersection | Research Focus | Objective |
|---|---|---|
| Environmental Chemistry & Ecotoxicology | Studying the occurrence, transport, and toxic effects of this compound in ecosystems. nih.govpollutiontracker.org | To perform comprehensive environmental risk assessments. |
| Microbial Ecology & Biotechnology | Identifying and harnessing naturally occurring microbes that can degrade the compound. nih.govresearchgate.net | To design and optimize effective bioremediation technologies. |
| Environmental Health & Toxicology | Investigating human exposure pathways and potential health impacts. pollutiontracker.orgresearchgate.net | To inform public health policies and regulatory standards. |
Q & A
Q. What are the optimal synthetic routes for 3-ethyl-2-methylphenol in laboratory settings?
Methodological Answer: Synthesis optimization involves selecting appropriate alkylation agents (e.g., ethyl and methyl halides) and catalysts (e.g., Lewis acids like AlCl₃). Reaction conditions such as solvent polarity (e.g., dichloromethane vs. toluene), temperature (80–120°C), and stoichiometric ratios should be systematically varied. Purification via column chromatography or recrystallization ensures high yield and purity. Monitoring by thin-layer chromatography (TLC) or GC-MS intermediates validates reaction progress .
Q. Which analytical techniques are most reliable for quantifying this compound purity?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 270–280 nm) and reverse-phase C18 columns is preferred for separation. Gas chromatography-mass spectrometry (GC-MS) using electron ionization (EI) provides structural confirmation. Nuclear magnetic resonance (NMR) (¹H and ¹³C) resolves positional isomerism. Cross-validate results with differential scanning calorimetry (DSC) for melting-point consistency .
Q. What are the key physicochemical properties of this compound relevant to experimental stability?
Methodological Answer: Critical properties include:
- pKa : ~10.2 (measured via potentiometric titration in aqueous ethanol).
- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, acetone) but low in water (<1 mg/mL).
- Thermal stability : Decomposes above 200°C; store under inert gas (N₂/Ar) at 4°C.
Use thermogravimetric analysis (TGA) to assess decomposition thresholds .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the physicochemical properties of this compound?
Methodological Answer: Apply DFT frameworks (e.g., B3LYP/6-311++G(d,p)) to calculate:
- Electrostatic potential maps : Identify reactive sites for electrophilic substitution.
- Vibrational frequencies : Compare with experimental FT-IR spectra to validate conformers.
- Solvation free energy : Estimate solubility using COSMO-RS models.
Reference the Colle-Salvetti correlation-energy formula for electron-density-based property prediction .
Q. How to resolve contradictions in spectroscopic data during this compound characterization?
Methodological Answer: Contradictions (e.g., NMR splitting vs. computational symmetry) arise from dynamic effects or impurities. Strategies:
- Variable-temperature NMR : Probe conformational exchange.
- High-resolution MS : Rule out isotopic or adduct interference.
- X-ray crystallography : Resolve structural ambiguities.
Adopt iterative validation, as qualitative research emphasizes data triangulation .
Q. What experimental designs assess the toxicity profile of this compound?
Methodological Answer:
- In vitro : Use Ames test (bacterial reverse mutation) and MTT assay (mammalian cell viability).
- In vivo : Acute oral toxicity (OECD 423) with rodent models; monitor hepatic/renal biomarkers.
Account for isomer interactions by testing ethylphenol mixtures, as standalone isomer data may not reflect real-world exposure .
Q. How do structural isomers influence the biological activity of this compound?
Methodological Answer: Isomers (e.g., 4-ethyl-2-methylphenol) may alter steric hindrance or hydrogen-bonding capacity. Use competitive binding assays (e.g., fluorescence quenching with serum albumin) to compare affinity. Molecular docking (AutoDock Vina) predicts binding-pocket accessibility differences. Category testing approaches, as applied to ethylphenol mixtures, mitigate redundant toxicity studies .
Q. What strategies mitigate co-eluting compound interference in chromatographic analysis?
Methodological Answer:
- Mobile-phase optimization : Adjust pH (2.5–3.5 with formic acid) and acetonitrile/water gradients.
- Tandem detection : Pair UV with charged aerosol detection (CAD) for non-chromophoric contaminants.
- Derivatization : Use silylation (BSTFA) to enhance GC-MS volatility and resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
